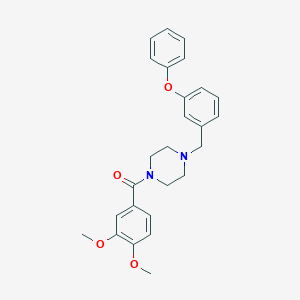![molecular formula C20H24N2O5S B247853 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as R1487, is a chemical compound that has been studied for its potential in pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it has been suggested that it may act as a kinase inhibitor. In the study by Li et al. on human leukemia cells, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In the study on Alzheimer's disease, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. In addition to its potential as a cancer and Alzheimer's disease treatment, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and analgesic effects. In a study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to reduce the production of inflammatory cytokines in mice with lipopolysaccharide-induced acute lung injury. In another study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to have analgesic effects in a mouse model of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a white solid that is easy to handle and store. However, one limitation of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its low solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify potential side effects.
Métodos De Síntesis
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-methylphenylsulfonyl)ethanone with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine as a white solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential in treating various diseases such as cancer and Alzheimer's disease. In a study conducted by Li et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. showed that 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was able to reduce the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Propiedades
Nombre del producto |
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C20H24N2O5S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-15-4-6-19(7-5-15)28(24,25)22-10-8-21(9-11-22)20(23)16-12-17(26-2)14-18(13-16)27-3/h4-7,12-14H,8-11H2,1-3H3 |
Clave InChI |
KZWGWCCDCVBYMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)




![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)